Indospicine

Descripción

Structure

3D Structure

Propiedades

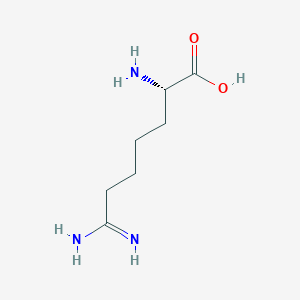

IUPAC Name |

(2S)-2,7-diamino-7-iminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2/c8-5(7(11)12)3-1-2-4-6(9)10/h5H,1-4,8H2,(H3,9,10)(H,11,12)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SILQDLDAWPQMEL-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=N)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=N)N)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167659 | |

| Record name | Indospicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16377-00-7 | |

| Record name | Indospicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16377-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indospicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016377007 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indospicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOSPICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X29Q4D9671 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Isolation of Indospicine from Indigofera Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera genus. First isolated and characterized in 1970, this arginine analogue has been the subject of considerable research due to its toxicity in livestock and its potential as a lead compound in drug development. This technical guide provides a comprehensive overview of the discovery, isolation, and key biological properties of this compound, with a focus on the experimental protocols and quantitative data relevant to researchers in the field.

Discovery and Initial Characterization

The toxic properties of certain Indigofera species had been recognized for some time before the causative agent was identified. Livestock grazing on these plants exhibited symptoms of liver damage, reproductive issues, and in some cases, death. The pioneering work of M.P. Hegarty and A.W. Pound led to the successful isolation and characterization of the toxic principle, which they named this compound.

In their seminal 1970 paper published in the Australian Journal of Biological Sciences, Hegarty and Pound detailed the isolation of this compound from the seeds and leaves of Indigofera spicata.[1][2][3] Their work established this compound as a novel, naturally occurring hepatotoxic amino acid.[1][2][3] Subsequent research has confirmed the presence of this compound in several other Indigofera species, with varying concentrations depending on the species, plant part, and geographical location.

This compound's toxicity stems from its structural similarity to the essential amino acid L-arginine.[4] It acts as a competitive inhibitor of arginase, an enzyme crucial for the urea (B33335) cycle, and can also interfere with protein synthesis by competing with arginine for incorporation into proteins.[4] This disruption of normal cellular processes leads to the observed hepatotoxicity. Dogs are known to be particularly sensitive to this compound poisoning.[5][6]

Quantitative Data

The concentration of this compound varies significantly among different Indigofera species and even within different parts of the same plant. The following tables summarize the available quantitative data on this compound content and its acute toxicity.

Table 1: this compound Content in Various Indigofera Species

| Indigofera Species | Plant Part | This compound Concentration (mg/kg dry weight) | Reference(s) |

| I. spicata | Seeds | Up to 13,000 | [1] |

| I. spicata | Leaves | High | [1] |

| I. linnaei | - | High | [6] |

| I. hendecaphylla | - | High | [7] |

| I. lespedezioides | - | High | [7] |

| I. vicioides | - | High | [7] |

| I. volkensii | - | High | [7] |

Table 2: Acute Toxicity of this compound (LD50)

| Animal Model | Route of Administration | LD50 (mg/kg) | Reference(s) |

| Rat | Oral | ~600 | [8] |

| Mouse | Intraperitoneal | ~200 | [8] |

Experimental Protocols

This section details the methodologies for the extraction, purification, and analysis of this compound from Indigofera species, based on the original work of Hegarty and Pound and subsequent refinements in analytical techniques.

Original Isolation and Purification Protocol (Hegarty and Pound, 1970)

The following protocol is a detailed reconstruction of the method used by Hegarty and Pound for the initial isolation of this compound from Indigofera spicata seeds.

3.1.1. Extraction

-

Milling: Dry seeds of Indigofera spicata are finely ground to a powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered seed material is extracted with a 70% ethanol (B145695) solution. The mixture is stirred or shaken for several hours to ensure efficient extraction of the amino acid.

-

Filtration and Concentration: The extract is filtered to remove solid plant material. The resulting filtrate is then concentrated under reduced pressure to remove the ethanol, yielding a crude aqueous extract.

3.1.2. Purification by Ion-Exchange Chromatography

-

Cation-Exchange Column Preparation: A column is packed with a strong cation-exchange resin (e.g., Dowex 50W, H+ form). The column is equilibrated with dilute HCl.

-

Sample Loading: The crude aqueous extract is acidified and loaded onto the prepared cation-exchange column. Basic and neutral amino acids and other compounds are washed from the column with water.

-

Elution: this compound is eluted from the column using a gradient of aqueous ammonia. Fractions are collected and monitored for the presence of this compound using paper chromatography and ninhydrin (B49086) staining.

-

Further Cation-Exchange Chromatography: Fractions containing this compound are pooled, concentrated, and re-chromatographed on a cation-exchange column using a pyridine-acetic acid buffer gradient for finer purification.

-

Anion-Exchange Chromatography: To remove any remaining acidic impurities, the this compound-containing fractions are passed through an anion-exchange column (e.g., Dowex 1, acetate (B1210297) form).

3.1.3. Crystallization

-

Concentration and Precipitation: The purified this compound solution is concentrated to a small volume. Ethanol is added to induce crystallization of this compound hydrochloride.

-

Recrystallization: The crude crystals are collected and recrystallized from aqueous ethanol to yield pure this compound hydrochloride.

Modern Analytical Methodology: LC-MS/MS

Modern analysis of this compound is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

3.2.1. Sample Preparation

-

Extraction: Plant or animal tissue samples are homogenized and extracted with an acidic aqueous solution (e.g., 0.1% formic acid in water).

-

Protein Precipitation: For biological samples, proteins are precipitated by adding a solvent such as acetonitrile. The sample is then centrifuged, and the supernatant is collected.

-

Solid-Phase Extraction (SPE): The supernatant may be further cleaned up using a suitable SPE cartridge to remove interfering substances.

3.2.2. LC-MS/MS Analysis

-

Chromatographic Separation: The prepared sample is injected onto a reverse-phase C18 HPLC column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small amount of formic acid, is used to separate this compound from other components.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is typically detected in positive ion mode using multiple reaction monitoring (MRM) to enhance selectivity and sensitivity.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

The precise biosynthetic pathway of this compound in Indigofera species has not been fully elucidated. However, as an analogue of L-arginine, it is hypothesized to be derived from arginine or a closely related precursor. The biosynthesis of L-arginine in plants is a well-characterized pathway that primarily occurs in the plastids, starting from L-glutamate.[9][10] It is plausible that a series of enzymatic modifications, potentially involving hydroxylation, decarboxylation, or the transfer of an amidino group, converts L-arginine into this compound. Further research is required to identify the specific enzymes and intermediate steps involved in this transformation.

References

- 1. Degradation of the this compound Toxin from Indigofera spicata by a Mixed Population of Rumen Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant amino acid analogues as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Arginine metabolism: nitric oxide and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 6. agriculture.vic.gov.au [agriculture.vic.gov.au]

- 7. The Occurrence and Toxicity of this compound to Grazing Animals [mdpi.com]

- 8. Accumulation, Persistence, and Effects of this compound Residues in Camels Fed Indigofera Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Indospicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indospicine, a non-proteinogenic amino acid found in various species of the Indigofera plant genus, presents a significant concern in toxicology and presents potential applications in pharmacology.[1][2] As a structural analogue of L-arginine, its primary mechanism of action involves the competitive inhibition of key metabolic enzymes, leading to a range of toxic effects, most notably hepatotoxicity.[3][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for its extraction and quantification are provided, alongside an exploration of its impact on cellular signaling pathways. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals working with or encountering this unique and potent natural toxin.

Chemical Structure and Physicochemical Properties

This compound, chemically known as (2S)-2,7-diamino-7-iminoheptanoic acid, is a non-proteinogenic α-amino acid. Its structure is characterized by a seven-carbon chain with an amino group at the α-position (C2) and an amidine group at the terminus (C7). This structural similarity to the essential amino acid L-arginine is the basis for its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2S)-2,7-diamino-7-iminoheptanoic acid | --INVALID-LINK-- |

| Molecular Formula | C₇H₁₅N₃O₂ | --INVALID-LINK-- |

| Molecular Weight | 173.21 g/mol | --INVALID-LINK-- |

| CAS Number | 16377-00-7 | --INVALID-LINK-- |

| Appearance | Crystalline solid | --INVALID-LINK-- |

| Solubility | Soluble in water and acidic aqueous ethanol (B145695) | [5] |

Biological Properties and Toxicity

This compound is recognized primarily for its toxic properties, which have been observed in various animal species. The severity of these effects can vary depending on the species and the dose of exposure.

Hepatotoxicity

The most prominent toxic effect of this compound is severe liver damage (hepatotoxicity).[3][6] This is a consequence of its role as an arginine antagonist, leading to the inhibition of protein synthesis and the disruption of the urea (B33335) cycle.[7] Dogs are particularly susceptible to this compound poisoning, often through the consumption of meat from livestock that have grazed on Indigofera plants.[4]

Teratogenicity

This compound has been identified as a teratogenic agent, capable of causing birth defects.[8] Specifically, it has been shown to induce cleft palate in the fetuses of rats exposed during gestation.[8]

Quantitative Toxicological Data

While extensively studied for its toxic effects, specific quantitative toxicological data such as LD50 values for this compound are not consistently reported across literature. One study reported an oral LD50 in rats of >10 g/kg for a related compound, but specific values for this compound remain elusive.

Table 2: Toxicity Profile of this compound

| Parameter | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | >10 g/kg (related compound) | --INVALID-LINK-- |

| Primary Toxic Effect | Various | Ingestion | Hepatotoxicity | [3][4] |

| Teratogenic Effect | Rat | Gestational Exposure | Cleft Palate | [8] |

Mechanism of Action: Arginine Antagonism

The biological effects of this compound are intrinsically linked to its ability to act as a competitive antagonist of L-arginine. This antagonism disrupts several critical metabolic pathways.

Inhibition of Arginase

This compound is a competitive inhibitor of arginase, the enzyme responsible for the hydrolysis of arginine to ornithine and urea in the urea cycle.[3] This inhibition can lead to a buildup of ammonia (B1221849) and other toxic metabolites. However, it is noteworthy that one study found this compound did not inhibit recombinant human arginase I at effective concentrations in a cancer cell model, suggesting the inhibitory effect may be isoform or species-specific.

Inhibition of Nitric Oxide Synthase (NOS)

As a consequence of arginine antagonism, this compound also inhibits the activity of nitric oxide synthases (NOS), which utilize arginine as a substrate to produce nitric oxide (NO). NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. Inhibition of NOS can therefore have widespread systemic effects. Specific IC50 values for the inhibition of different NOS isoforms (nNOS, eNOS, iNOS) by this compound are not well-documented in the literature.

Signaling Pathways Affected by this compound

The primary perturbation caused by this compound is the disruption of L-arginine metabolism. This has downstream consequences on several interconnected signaling pathways.

Experimental Protocols

Isolation of this compound from Indigofera spicata

The following protocol is based on the original method described by Hegarty and Pound (1970).

Workflow Diagram:

Methodology:

-

Extraction: Dried, ground seeds of Indigofera spicata are extracted with a solution of 70% ethanol containing 0.01N HCl.[9] This process is typically repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant material and then concentrated under reduced pressure to yield a crude extract.

-

Cation-Exchange Chromatography: The crude extract is applied to a cation-exchange chromatography column (e.g., Dowex 50).

-

Elution: The column is washed with water to remove neutral and anionic compounds. This compound and other basic compounds are then eluted with a dilute ammonia solution.

-

Crystallization: The ammonia eluate is concentrated, and this compound is crystallized, often as a hydrochloride salt, from a suitable solvent system (e.g., aqueous ethanol).

Quantification of this compound by LC-MS/MS

This protocol provides a robust method for the sensitive and specific quantification of this compound in biological matrices.[5]

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize the sample (e.g., plant material, animal tissue).

-

Extract this compound with an acidic aqueous ethanol solution (e.g., ethanol/water/0.1N HCl, 70:30:1 v/v/v).[5]

-

Centrifuge the mixture and collect the supernatant.

-

-

Derivatization (Optional but recommended for improved chromatography):

-

The extract can be derivatized with phenylisothiocyanate (PITC) to improve chromatographic retention and ionization efficiency.[5]

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., formic acid), is common.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is effective.

-

Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. The precursor ion (for the PITC derivative, [M+H]⁺) and specific product ions are monitored.

-

-

Table 3: Example LC-MS/MS Parameters for this compound-PITC Derivative

| Parameter | Value |

| LC Column | C18 Reversed-Phase |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | Optimized for separation from matrix components |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 309 |

| Product Ions (m/z) | 174, 216 |

Conclusion

This compound remains a molecule of significant interest due to its potent and specific biological activities. Its role as an L-arginine antagonist underpins its hepatotoxic and teratogenic effects, making it a crucial compound to monitor in veterinary and food sciences. For drug development professionals, the targeted inhibition of arginine-dependent pathways by this compound may offer a unique, albeit challenging, avenue for therapeutic intervention in diseases characterized by dysregulated arginine metabolism, such as certain cancers.[10] The detailed chemical, biological, and analytical information provided in this guide serves as a foundational resource for future research and development involving this fascinating natural product.

References

- 1. Managing the detrimental effects of this compound through rumen metabolism - FutureBeef [futurebeef.com.au]

- 2. The Occurrence and Toxicity of this compound to Grazing Animals [ideas.repec.org]

- 3. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 4. mdpi.com [mdpi.com]

- 5. ars.usda.gov [ars.usda.gov]

- 6. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound—The Teratogenic Factor from Indigofera spicata Extract Causing cleft Palate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Extract of Indigofera spicata Exerts Antiproliferative Effects on Human Colorectal and Ovarian Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound combined with arginine deprivation triggers cancer cell death via caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indospicine Enigma: A Technical Deep-Dive into its Elusive Biosynthesis in Indigofera

For Immediate Release

Brisbane, QLD – December 18, 2025 – Indospicine, a potent hepatotoxin found in various species of the Indigofera genus, continues to pose a significant threat to livestock and, by extension, to animals in the human food chain. This non-proteinogenic amino acid, an analogue of L-arginine, is notorious for its bioaccumulation, leading to chronic liver disease and reproductive losses in grazing animals. While the toxicological profile and analytical detection of this compound are well-documented, its biosynthesis within Indigofera plants remains a largely uncharted area of plant biochemistry. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including a proposed biosynthetic pathway, and details the experimental methodologies crucial for its study.

Introduction to this compound

This compound (L-2-amino-6-amidinohexanoic acid) is a naturally occurring toxin exclusive to the Indigofera genus.[1] Its structural similarity to the essential amino acid L-arginine is the basis for its toxicity, primarily acting as a competitive inhibitor of arginase, an enzyme crucial for the urea (B33335) cycle and other metabolic pathways.[1][2] This inhibition disrupts normal cellular function, leading to the observed hepatotoxicity. Several Indigofera species are known to contain significant levels of this compound, posing a risk to grazing livestock.

Quantitative Analysis of this compound in Indigofera Species

The concentration of this compound varies significantly among different Indigofera species and even within the same species depending on geographical location and environmental factors. Accurate quantification is critical for risk assessment and management. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed for this purpose.

| Indigofera Species | This compound Concentration (mg/kg dry matter) | Reference |

| I. spicata | up to 12,000 | [1] |

| I. linnaei | High levels reported | [1] |

| I. lespedezioides | High levels reported | [1] |

| I. hendecaphylla | > 500 | [3] |

| I. vicioides | > 500 | [3] |

| I. volkensii | > 500 | [3] |

The Uncharted Territory: The this compound Biosynthesis Pathway

The precise enzymatic pathway for this compound biosynthesis in Indigofera plants has not been fully elucidated. However, based on its chemical structure as an analogue of L-arginine, a plausible biosynthetic route can be proposed, originating from this common amino acid. The pathway likely involves a series of enzymatic modifications to the L-arginine backbone.

A Proposed Biosynthetic Pathway

The proposed pathway commences with L-arginine and proceeds through several hypothetical intermediates, catalyzed by enzymes that are yet to be identified. The key transformation involves the modification of the guanidino group and the carbon skeleton of arginine.

This proposed pathway highlights the need for further research, including isotope labeling studies and genetic analysis, to identify the specific enzymes and intermediates involved in this critical plant secondary metabolic pathway.

Experimental Protocols for this compound Research

The study of this compound requires robust and validated experimental methods. Below are detailed protocols for the extraction and analysis of this compound from plant material, which are fundamental to both quantitative analysis and biosynthetic pathway elucidation.

Extraction of this compound from Indigofera Plant Material

This protocol is adapted from established methods for the extraction of amino acids from plant tissues.

-

Sample Preparation: Air-dry the collected Indigofera plant material (leaves, stems, seeds) at room temperature and grind to a fine powder (to pass through a 1-mm screen).

-

Extraction Solvent: Prepare an extraction solvent of 70% ethanol (B145695) containing 0.1 N Hydrochloric Acid (HCl).

-

Extraction Procedure: a. Weigh approximately 1 gram of the dried, ground plant material into a centrifuge tube. b. Add 10 mL of the extraction solvent. c. Vortex thoroughly for 1 minute. d. Sonicate for 30 minutes in a water bath. e. Centrifuge at 4000 rpm for 15 minutes. f. Carefully collect the supernatant. g. Repeat the extraction process on the pellet two more times with fresh solvent. h. Pool the supernatants.

-

Sample Cleanup: The pooled supernatant can be filtered through a 0.45 µm syringe filter prior to analysis. For more complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.

Quantification of this compound by LC-MS/MS

This protocol outlines the general workflow for the sensitive and specific quantification of this compound.

Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., isotopically labeled this compound) must be optimized.

Future Directions and Implications for Drug Development

The elucidation of the this compound biosynthetic pathway holds significant potential. Understanding the enzymes involved could pave the way for developing strategies to mitigate this compound production in Indigofera through genetic modification or the development of specific enzyme inhibitors. Furthermore, the unique chemical structure of this compound and its interaction with arginase could inspire the design of novel therapeutic agents targeting enzymes in the arginine metabolic pathway, which is implicated in various diseases, including cancer and cardiovascular disorders. The enzymes of this pathway could also be valuable biocatalysts for the synthesis of novel amino acids.

This technical guide underscores the critical need for further research into the biosynthesis of this compound. A complete understanding of this pathway is paramount for ensuring livestock safety, food security, and for unlocking potential avenues in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. Degradation of the this compound Toxin from Indigofera spicata by a Mixed Population of Rumen Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Natural Sources of Indospicine Contamination in Livestock

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin.[1][2] It is a natural contaminant of significant concern in the livestock industry, primarily due to its accumulation in the tissues of grazing animals. This accumulation poses a direct threat to livestock health and an indirect risk of secondary poisoning in animals that consume contaminated meat, with canines being particularly susceptible.[1][3][4][5] This technical guide provides an in-depth overview of the natural sources of this compound, its toxicological effects, and the analytical methodologies for its detection and quantification.

Natural Sources of this compound

The sole natural source of this compound is plants belonging to the genus Indigofera.[1][6] This large genus of flowering plants is widely distributed throughout tropical and subtropical regions of the world, including Africa, Asia, Australia, and the Americas.[1][3][4] While many Indigofera species are palatable and have high protein content, several species are known to contain toxic levels of this compound.[1]

Geographic Distribution and High-Risk Indigofera Species

Livestock are exposed to this compound through the ingestion of various Indigofera species while grazing. The concentration of this compound can vary significantly between species and even within the same species depending on geographical location and seasonal conditions.[3][7] Species that have been identified as containing high levels of this compound (in excess of 500 mg/kg dry matter) include I. spicata, I. linnaei, I. hendecaphylla, I. lespedezioides, I. vicioides, and I. volkensii.[1][6]

Data Presentation: this compound Concentrations

The following tables summarize the quantitative data on this compound concentrations found in various Indigofera species and in the tissues of livestock.

Table 1: this compound Concentration in Various Indigofera Species

| Indigofera Species | This compound Concentration (mg/kg Dry Matter) | Reference(s) |

| I. spicata | 1003 ± 328 | [7] |

| 1028.2 ± 162.8 | [8] | |

| I. linnaei | 755 ± 490 (range: 159 - 2128) | [7] |

| 298.7 ± 149.4 | [8] | |

| I. hendecaphylla | > 500 | [1] |

| I. lespedezioides | > 500 | [1] |

| I. vicioides | > 500 | [1] |

| I. volkensii | > 500 | [1] |

| I. colutea | < 10 | [7] |

| I. linifolia | < 10 | [7] |

| I. adesmiifolia | Not Detected | [7] |

| I. georgei | Not Detected | [7] |

| I. hirsuta | Not Detected | [7] |

| I. leucotricha | Not Detected | [7] |

| I. oblongifolia | Not Detected | [7] |

| I. australis | Not Detected | [7] |

| I. trita | Not Detected | [7] |

| Indigastrum parviflorum | Not Detected | [7] |

Table 2: this compound Residues in Livestock Tissues

| Animal Species | Tissue | This compound Concentration (mg/kg Fresh Weight) | Reference(s) |

| Camel | Meat | Up to 3.73 | [2] |

| Pancreas | 4.86 ± 0.56 | [9] | |

| Liver | 3.60 ± 1.34 | [9] | |

| Muscle | 2.63 | [9] | |

| Horse | Meat | Not specified, but accumulates | [5][10] |

| Serum | Linear range: 0.17 - 16.67 µg/mL | [10] | |

| Cattle | Muscle | Accumulates | [6] |

| Sheep | Tissues | Accumulates | [5] |

Toxicological Effects and Signaling Pathways

This compound is a structural analogue of the amino acid L-arginine and primarily exerts its toxicity through the competitive inhibition of arginase, a key enzyme in the urea (B33335) cycle.[1][3][4] This inhibition disrupts several metabolic pathways that are dependent on arginase activity.

Inhibition of Arginase and Downstream Effects

Arginase catalyzes the hydrolysis of L-arginine to L-ornithine and urea. By competitively inhibiting this enzyme, this compound leads to a depletion of L-ornithine, which is a precursor for the synthesis of polyamines (spermine, spermidine) and proline.[11] Polyamines are essential for cell growth and proliferation.[12] The disruption of the urea cycle can also lead to an accumulation of ammonia, contributing to hepatotoxicity.[11] Furthermore, the inhibition of arginase can lead to an increase in intracellular L-arginine levels, which can be shunted to other metabolic pathways, such as nitric oxide (NO) synthesis by nitric oxide synthase (NOS).[13]

Experimental Protocols

The detection and quantification of this compound in biological matrices are crucial for research and diagnostic purposes. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most common analytical techniques employed.

Sample Preparation Workflow

HPLC Method for this compound Analysis in Animal Tissues

This protocol is adapted from the method described for the analysis of this compound in horse meat and serum.[10]

-

Extraction:

-

Horse meat: Homogenize tissue in water.

-

Serum: Dilute with 0.01 N hydrochloric acid.

-

-

Deproteinization:

-

Perform ultrafiltration to remove proteins.

-

-

Derivatization:

-

React the protein-free extract with phenylisothiocyanate (PITC) to derivatize the amino acids.

-

-

Chromatographic Conditions:

-

Column: Pico-Tag C18 column.

-

Mobile Phase: A gradient of acetate (B1210297) buffer and acetonitrile.

-

Detection: UV at 254 nm.

-

Analysis Time: Approximately 31-36 minutes.

-

-

Quantification:

-

Use a calibration curve prepared with this compound standards. The linear range is typically 0.4 µg/mL to 20 µg/mL for meat extract and 0.17 µg/mL to 16.67 µg/mL for serum.[10]

-

UPLC-MS/MS Method for this compound Analysis in Plant and Animal Tissues

This protocol is a generalized procedure based on methods developed for camel meat and various plant species.[2][8]

-

Extraction:

-

Homogenize 0.5 g of finely chopped tissue or ground plant material in 25 mL of 0.1% heptafluorobutyric acid (HFBA).

-

-

Deproteinization and Cleanup:

-

Centrifuge the homogenate.

-

Pass the supernatant through a centrifugal filter unit (e.g., 3K MWCO).

-

-

Chromatographic Conditions:

-

System: Waters ACQUITY UPLC system or equivalent.

-

Column: Waters BEH C18 column (e.g., 1.7 µm, 100 mm x 2.1 mm).

-

Mobile Phase A: Water with 0.1% HFBA.

-

Mobile Phase B: Acetonitrile with 0.1% HFBA.

-

Gradient: A typical gradient would be from 1% B to 30% B over several minutes.

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) positive.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-product ion transitions for this compound and an internal standard (e.g., isotopically labeled this compound).

-

-

Quantification:

-

Use an internal standard and a calibration curve for accurate quantification. The limit of quantitation is typically around 0.1 mg/kg.[2]

-

Conclusion

This compound contamination in livestock is a significant issue stemming from the ingestion of various Indigofera species. The accumulation of this hepatotoxin in animal tissues presents a risk to both animal health and food safety. The data and protocols presented in this guide provide a comprehensive resource for researchers, scientists, and drug development professionals working to understand and mitigate the impacts of this compound. The detailed analytical methods are crucial for accurate monitoring of contamination levels, while a deeper understanding of the toxicological pathways can aid in the development of potential therapeutic or preventative strategies. Continued research into the prevalence of this compound in different geographical regions and the development of rapid detection methods are essential for managing this natural toxin.

References

- 1. The Occurrence and Toxicity of this compound to Grazing Animals [mdpi.com]

- 2. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 5. animalpoisons.com.au [animalpoisons.com.au]

- 6. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arginase I and polyamines act downstream from cyclic AMP in overcoming inhibition of axonal growth MAG and myelin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Core Mechanism of Indospicine Hepatotoxicity in Canines: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indospicine, a non-proteinogenic amino acid found in plants of the Indigofera genus, is a potent hepatotoxin with a particular and severe effect on canines.[1][2][3][4][5][6][7][8][9][10] Dogs are often exposed through the consumption of meat from livestock that have grazed on these plants, leading to secondary poisoning.[1][2][3][4][5][6][7][8][9][10] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced liver damage in dogs, supported by quantitative data from experimental and clinical studies, detailed experimental protocols, and visual representations of the key pathways involved. The primary mechanism of toxicity stems from its action as an arginine analogue, leading to the competitive inhibition of crucial enzymes and subsequent disruption of cellular processes vital for hepatocyte survival.[1][6][7][8]

Molecular Mechanism of Hepatotoxicity

This compound's toxicity is rooted in its structural similarity to the essential amino acid L-arginine.[1][3] This molecular mimicry allows it to interfere with arginine's metabolic pathways, primarily through the competitive inhibition of arginase.[1][6][7][8]

Inhibition of Arginase and Disruption of the Urea (B33335) Cycle

Arginase is a critical enzyme in the urea cycle, responsible for hydrolyzing arginine to ornithine and urea. By competitively inhibiting arginase, this compound disrupts this cycle, leading to a cascade of detrimental effects.[1][6][7] The accumulation of arginine and its precursors, and the depletion of ornithine, can lead to hyperammonemia, a condition toxic to the central nervous system and a contributor to hepatic encephalopathy observed in severe cases.[2]

Impairment of Protein Synthesis

As an arginine analogue, this compound can interfere with protein synthesis. It is believed to competitively inhibit the charging of transfer RNA (tRNA) with arginine, preventing its incorporation into nascent polypeptide chains.[1][5] This disruption of protein synthesis would severely impact hepatocytes, which have a high metabolic rate and a constant need for protein production for structural integrity, enzymatic functions, and detoxification processes.

Potential Inhibition of Nitric Oxide Synthase (NOS)

Arginine is the sole substrate for nitric oxide synthase (NOS), an enzyme that produces nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. While direct evidence in canines is limited, studies in other species suggest that this compound may also inhibit NOS activity.[11] Inhibition of NOS in the liver could lead to impaired blood flow and contribute to the ischemic conditions observed in periacinar necrosis.

Histopathological Manifestations

The culmination of these molecular insults manifests as characteristic histopathological lesions in the canine liver. The most prominent finding is severe periacinar (centrilobular) necrosis, hemorrhage, and hepatocellular swelling and vacuolation.[2][12] This specific pattern of damage suggests that the hepatocytes in this region are particularly vulnerable to the metabolic disruptions caused by this compound.

Quantitative Data on this compound Toxicity in Canines

The following tables summarize the quantitative data from various studies on this compound hepatotoxicity in dogs.

Table 1: Experimental this compound Exposure and Pathological Findings in Canines

| This compound Dose | Duration of Exposure | Route of Administration | Key Pathological Findings | This compound Concentration (mg/kg) | Reference |

| 0.13 mg/kg bodyweight/day | 70 days | Oral (contaminated horse meat) | Periacinar liver lesions | Serum: 3.9, Muscle: 7.9, Liver: 17.5 | [2] |

| 16 mg/kg in horse meat | 32 days | Oral (contaminated horse meat) | Periacinar necrosis and hepatocellular swelling | Not specified in abstract | [2] |

| 1.2 mg/kg body weight/day | 20 days | Oral | Clinical signs of liver failure | Not specified in abstract | [6] |

| 0.8 mg/kg body weight/day | 32 days | Oral | Significant histological liver changes | Not specified in abstract | [6] |

Table 2: this compound Concentrations in Clinical Cases of Canine Hepatotoxicity

| Sample Type | This compound Concentration | Number of Affected Dogs | Clinical Outcome | Reference |

| Serum and/or Plasma | Detected | 4 | 2 euthanized | [6] |

| Liver | Detected | 11 | Not specified | [3] |

| Serum | Detected | 11 | Not specified | [3] |

| Pet Food (Camel Meat) | 2.1 mg/kg (fresh weight) | Not specified | Associated with fatalities | [6] |

| Pet Food (Commercially Prepared) | High levels detected | 64 (40 ill, 24 died) | Illness and death | [3] |

Experimental Protocols

This section details the methodologies employed in key studies investigating this compound hepatotoxicity in canines.

Experimental Feeding Studies

-

Animal Model: Healthy adult dogs of various breeds.

-

Housing and Acclimatization: Dogs are housed in individual kennels and acclimatized to the experimental diet and conditions for a specified period before the study commences.

-

Diet Preparation: Contaminated meat (e.g., horse or camel meat) containing a known concentration of this compound is incorporated into the daily feed. The concentration of this compound in the meat is predetermined using analytical methods such as LC-MS/MS.

-

Dosing Regimen: A specific dose of this compound (mg/kg body weight/day) is administered orally through the contaminated feed for a defined duration (e.g., 20 to 70 days). A control group receives a diet free of this compound.

-

Clinical Monitoring: Dogs are monitored daily for clinical signs of toxicity, including loss of appetite, lethargy, vomiting, and jaundice. Body weight and food consumption are recorded regularly.

-

Sample Collection: Blood samples are collected at regular intervals for serum biochemistry analysis (e.g., ALT, AST, bilirubin). At the end of the study, tissue samples (liver, muscle) are collected post-mortem for histopathological examination and this compound concentration analysis.

This compound Quantification by LC-MS/MS

-

Sample Preparation: Tissue samples (liver, muscle, or meat) are homogenized. This compound is extracted using an acidic ethanol (B145695) solution (e.g., ethanol/0.01N HCl). The extract is then deproteinized, often by ultrafiltration. For serum samples, deproteinization is also performed.

-

Derivatization (Optional but common for older HPLC methods): The extracted this compound can be derivatized with phenylisothiocyanate (PITC) to improve its chromatographic properties and detection.

-

Chromatography: The prepared sample is injected into a liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: The eluent from the LC system is introduced into a tandem mass spectrometer. This compound is ionized (e.g., by electrospray ionization) and detected using selected reaction monitoring (SRM) for high specificity and sensitivity. The transition of the parent ion to a specific daughter ion (e.g., m/z 174 → 111) is monitored for quantification.

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated using certified this compound standards. An internal standard (e.g., isotopically labeled this compound) is often used to correct for matrix effects and variations in extraction efficiency.

Histopathological Examination

-

Tissue Fixation: Liver tissue samples are fixed in 10% neutral buffered formalin immediately after collection.

-

Processing and Embedding: The fixed tissues are processed through a series of graded alcohols and xylene and then embedded in paraffin (B1166041) wax.

-

Sectioning and Staining: Thin sections (e.g., 4-5 µm) are cut from the paraffin blocks and mounted on glass slides. The sections are then deparaffinized, rehydrated, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

-

Microscopic Evaluation: The stained liver sections are examined under a light microscope by a qualified veterinary pathologist. The presence and severity of lesions such as necrosis (specifically periacinar), hemorrhage, inflammation, hepatocellular swelling, vacuolation, and cholestasis are evaluated and scored.

Visualization of Core Mechanisms

The following diagrams illustrate the key molecular pathways and experimental workflows involved in this compound hepatotoxicity in canines.

References

- 1. mdpi.com [mdpi.com]

- 2. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hepatopathy in Victorian dogs consuming pet meat contaminated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gwic.nsw.gov.au [gwic.nsw.gov.au]

- 5. animalpoisons.com.au [animalpoisons.com.au]

- 6. researchgate.net [researchgate.net]

- 7. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 8. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agriculture.vic.gov.au [agriculture.vic.gov.au]

- 10. grv.org.au [grv.org.au]

- 11. ars.usda.gov [ars.usda.gov]

- 12. researchgate.net [researchgate.net]

The Toxicokinetics of Indospicine: A Cross-Species Examination

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus.[1][2][3][4][5][6][7] This toxin poses a significant threat to grazing livestock and can lead to secondary poisoning in other animals, most notably dogs, through the consumption of contaminated meat.[1][2][4][5][6] Understanding the toxicokinetics of this compound—its absorption, distribution, metabolism, and excretion (ADME)—in different animal models is crucial for assessing the risk to animal and human health, developing diagnostic and therapeutic strategies, and ensuring food safety. This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics of this compound across various animal species, details the experimental protocols used for its quantification, and visualizes key pathways and workflows.

This compound is a structural analogue of the essential amino acid L-arginine and primarily exerts its toxic effects through the competitive inhibition of arginase, a key enzyme in the urea (B33335) cycle.[1][2][4][5][6][8] This inhibition disrupts normal cellular processes, leading to liver damage and other systemic effects.[1][2][4][5][6] The toxin is not incorporated into proteins but accumulates as a free amino acid in various tissues, persisting for extended periods even after cessation of exposure.[2][9]

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on this compound toxicokinetics in different animal models. It is important to note that comprehensive toxicokinetic parameters are not available for all species, and research has predominantly focused on residue accumulation and elimination.

| Animal Model | Dose/Exposure | Peak Plasma Concentration (Cmax) | Time to Peak (Tmax) | Elimination Half-Life (t½) | Tissue Distribution Highlights (Highest Concentrations) | Reference |

| Camel | 337 μg/kg bw/day for 32 days | 1.01 mg/L (at day 33) | 33 days | Plasma: 18.6 days; Muscle: 15.9 days | Pancreas (4.86 mg/kg), Liver (3.60 mg/kg), Muscle, Heart, Kidney | [10] |

| Dog | 0.13 mg/kg bw/day for 70 days (in contaminated meat) | 3.9 mg/kg (serum at 70 days) | 70 days | Not Reported | Liver (17.5 mg/kg), Muscle (7.9 mg/kg) | [11] |

| Cattle | Grazing on Indigofera | Up to 3.63 mg/kg in muscle and liver | Not Applicable | Persists for several months | Muscle, Liver | [12] |

| Horse | Grazing on Indigofera | Not Reported | Not Reported | Persists for several months | Tissues (general) | [2] |

| Goat | 0.2 mg/kg bw/day for 52 days | Not Reported | Not Reported | Persistent plasma levels | Plasma, Liver | [2] |

| Rabbit | Fed I. spicata seed | Not Reported | Not Reported | Persists for several months | Tissues (general) | [2] |

| Rat | Not specified | Not specified | Not specified | Not specified | Liver | [7] |

| Sheep | Not specified | Not specified | Not specified | Not specified | Liver | [7] |

Experimental Protocols

The quantification of this compound in biological matrices is primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[8][9][10][12] High-performance liquid chromatography (HPLC) with pre-column derivatization has also been employed.

General Protocol for this compound Analysis in Biological Samples (Plasma, Serum, Tissue)

1. Sample Preparation and Extraction:

-

Plasma/Serum:

-

Acidify the sample by adding 4% (v/v) acetic acid.

-

Alternatively, deproteinize by adding an equal volume of acetonitrile (B52724), vortexing, and centrifuging to precipitate proteins.

-

For HPLC analysis, samples can be deproteinized by ultrafiltration.

-

-

Tissue (Muscle, Liver, etc.):

-

Homogenize a known weight of the tissue sample in an acidic aqueous ethanol (B145695) solution (e.g., ethanol:water:0.1N HCl, 70:30:1 v/v/v).[8]

-

Sonicate the homogenate to ensure complete cell lysis and release of this compound.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) to pellet the tissue debris.

-

Collect the supernatant containing the extracted this compound.

-

For cleaner extracts, a solid-phase extraction (SPE) step using a C18 cartridge can be incorporated. The acidified sample is loaded onto a pre-activated column, washed with a weak organic solvent, and the analyte is eluted with a stronger organic solvent like acetonitrile.

-

2. Derivatization (for HPLC-UV analysis):

-

For analysis by HPLC with UV detection, the extracted this compound is derivatized to introduce a chromophore.

-

A common derivatizing agent is phenylisothiocyanate (PITC).

-

The dried extract is reconstituted in a coupling reagent (e.g., ethanol:water:triethylamine, 2:2:1 v/v/v) and then reacted with PITC in a controlled temperature and time environment.

3. Instrumental Analysis (LC-MS/MS):

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., Pico-Tag C18) is typically used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid or heptafluorobutyric acid) and an organic solvent (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid) is employed to separate this compound from other matrix components.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high specificity and sensitivity. The precursor ion (the protonated molecule [M+H]+) of this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

-

Internal Standard: An isotopically labeled internal standard, such as D3-L-indospicine, is often added to the samples before extraction to correct for matrix effects and variations in instrument response.[9]

-

4. Quantification:

-

A calibration curve is generated using a series of standard solutions of known this compound concentrations prepared in a matrix similar to the samples being analyzed (matrix-matched calibration).

-

The concentration of this compound in the unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Signaling Pathway

Caption: Competitive inhibition of arginase by this compound, disrupting the urea cycle.

Experimental Workflow

Caption: General experimental workflow for an this compound toxicokinetics study.

Conclusion

The toxicokinetics of this compound are characterized by its accumulation in tissues as a free amino acid and its long persistence, with dogs being particularly sensitive to its hepatotoxic effects.[1][2][3][4][5][6][7] While significant progress has been made in understanding its distribution and elimination in species like camels, there remain gaps in the comprehensive toxicokinetic profiling across all affected animal models. The analytical methods, particularly LC-MS/MS, are well-established for the sensitive quantification of this compound in various biological matrices.[8][9][10][12] Further research is warranted to fully elucidate the ADME properties of this compound in a wider range of species to better inform risk assessment and management strategies for both animal and human health.

References

- 1. mdpi.com [mdpi.com]

- 2. The Occurrence and Toxicity of this compound to Grazing Animals | MDPI [mdpi.com]

- 3. Bioaccumulation and Distribution of this compound and Its Foregut Metabolites in Camels Fed Indigofera spicata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Occurrence and Toxicity of this compound to Grazing Animals [ideas.repec.org]

- 5. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ars.usda.gov [ars.usda.gov]

- 9. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Accumulation, Persistence, and Effects of this compound Residues in Camels Fed Indigofera Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Indospicine Accumulation in Grazing Animals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indospicine (L-2-amino-6-amidinohexanoic acid) is a non-proteinogenic amino acid and a potent hepatotoxin found in various species of the Indigofera plant genus.[1][2] These plants are prevalent in tropical and subtropical regions, often serving as forage for grazing livestock.[3][4] Unlike many toxins, this compound is not readily metabolized and accumulates in the tissues of animals that consume Indigofera plants, posing a significant risk of secondary poisoning to animals and potentially humans who consume contaminated meat.[1][5] This technical guide provides an in-depth overview of this compound accumulation in the tissues of grazing animals, focusing on quantitative data, experimental protocols for its detection, and the underlying mechanisms of its toxicity.

Quantitative Data on this compound Accumulation

This compound residues have been quantified in various tissues of several grazing species. The following tables summarize the reported concentrations from controlled feeding trials and field studies.

Table 1: this compound Concentration in Tissues of Calves (Bos taurus) fed Indigofera spicata [6]

| Tissue | Maximum Concentration (mg/kg fresh weight) after 42 days |

| Muscle | 33 |

| Liver | 19 |

| Plasma | 15 (mg/L) |

Feeding trial involved administering 3 mg this compound/kg bodyweight daily.[6]

Table 2: this compound Concentration in Tissues of Camels (Camelus dromedarius) fed Indigofera spicata [7][8]

| Tissue | Concentration (mg/kg fresh weight) after 32 days |

| Pancreas | 5.06 ± 0.79 |

| Liver | 3.57 ± 1.17 |

| Heart | 2.32 ± 0.48 |

| Muscle | 2.63 |

| Kidney | 1.48 ± 0.11 |

| Spleen | 0.96 ± 0.34 |

| Plasma | 1.01 (mg/L) |

Feeding trial involved administering 337 µg this compound/kg bodyweight daily.[7][8]

Table 3: this compound Residues in Tissues of Cattle from Field Studies in North-West Australia [5]

| Tissue | 95th Percentile Concentration (mg/kg) | Maximum Detected Concentration (mg/kg) |

| Muscle | 0.54 | 3.63 |

| Liver | 0.77 | Not Reported |

Samples were collected from abattoirs from cattle grazing in regions with prevalent I. linnaei.[5]

Table 4: this compound Accumulation in Dogs Fed Contaminated Horsemeat [9]

| Tissue | Concentration after 70 days (mg/kg) |

| Liver | 17.5 |

| Muscle | 7.9 |

| Serum | 3.9 (mg/kg) |

Dogs were fed a diet containing 0.13 mg this compound/kg bodyweight/day.[9]

Experimental Protocols

The accurate quantification of this compound in biological matrices is crucial for research and food safety monitoring. The most common and validated method is Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Protocol 1: Extraction and Quantification of this compound from Animal Tissues using UPLC-MS/MS[8][10][11]

1. Sample Preparation and Homogenization:

-

Weigh approximately 2 grams of tissue (muscle, liver, etc.).

-

Add 25 mL of 0.1% heptafluorobutyric acid (HFBA) in water.[10]

-

Homogenize the sample for 15 seconds using a high-speed homogenizer.[10]

-

Sonicate the homogenate for 20 minutes.[10]

-

Centrifuge at 4500 rpm for 20 minutes at 18 °C.[10]

-

Collect the supernatant.

2. Solid Phase Extraction (SPE) for Clean-up:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).

3. Derivatization (if required by the specific method):

-

Some methods utilize pre-column derivatization with reagents like phenylisothiocyanate (PITC) to improve chromatographic retention and detection.[11][12]

4. UPLC-MS/MS Analysis:

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like HFBA or formic acid.

-

Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Quantification: Generate a calibration curve using certified this compound standards and the internal standard to calculate the concentration in the samples.

Visualization of Key Processes

Experimental Workflow for this compound Quantification

References

- 1. The Occurrence and Toxicity of this compound to Grazing Animals | MDPI [mdpi.com]

- 2. Release of this compound from Contaminated Camel Meat following Cooking and Simulated Gastrointestinal Digestion: Implications for Human Consumption - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 4. researchgate.net [researchgate.net]

- 5. Assessing the risk of residues of the toxin this compound in bovine muscle and liver from north-west Australia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Accumulation and depletion of this compound in calves (Bos taurus) fed creeping indigo (Indigofera spicata) - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 7. mdpi.com [mdpi.com]

- 8. Accumulation, Persistence, and Effects of this compound Residues in Camels Fed Indigofera Plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. ars.usda.gov [ars.usda.gov]

- 12. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Indospicine Poisoning in Domestic Animals: A Technical Guide for Researchers

December 18, 2025

Abstract

Indospicine, a non-proteinogenic amino acid and a potent hepatotoxin, poses a significant threat to domestic animals, particularly dogs. This technical guide provides an in-depth overview of reported cases of this compound poisoning, focusing on quantitative data from notable outbreaks, detailed experimental protocols for its detection and analysis, and an exploration of the underlying toxicological mechanisms. This compound is a naturally occurring toxin found in various species of the Indigofera plant. It bioaccumulates in the tissues of grazing animals, such as horses, cattle, and camels, without causing significant harm to them. However, when domestic carnivores, especially dogs, consume contaminated meat, they can suffer from severe and often fatal hepatotoxicity. This guide is intended for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with this compound poisoning.

Introduction

This compound (L-2-amino-6-amidinohexanoic acid) is a structural analogue of the essential amino acid arginine.[1] This similarity allows it to interfere with key metabolic pathways that utilize arginine, leading to cellular dysfunction and organ damage, most notably in the liver.[1][2] The primary source of this compound is plants of the Indigofera genus, which are prevalent in tropical and subtropical regions worldwide.[3][4] Grazing livestock can consume these plants, leading to the accumulation of this compound in their muscle and other tissues.[1][3] The toxin is persistent and can remain in the tissues for several months.[3] Secondary poisoning in domestic animals, primarily dogs, occurs through the consumption of contaminated pet meat derived from these herbivores.[1][5] Dogs are particularly susceptible to this compound's toxic effects, and several outbreaks of severe liver disease have been reported, highlighting the public health and animal welfare concerns associated with this toxin.[6][7][8]

Reported Cases and Quantitative Data

Several outbreaks of this compound poisoning in dogs have been documented, with the most significant and well-reported incidents occurring in Australia. These events have provided valuable quantitative data on the prevalence, clinical signs, and mortality associated with this compound toxicity.

Victorian Outbreak, Australia (2021)

A major outbreak of severe hepatopathy in dogs occurred in Victoria, Australia, between June and September 2021.[5][6] This incident was linked to the consumption of commercially prepared pet meat contaminated with this compound.[5] The source of the contamination was traced to horses that had been transported from the Northern Territory and processed at a knackery in Victoria.[5][6]

| Data Point | Value | Reference |

| Number of Affected Dogs | 64 | [6] |

| Number of Fatalities | 24 | [5][6] |

| Geographic Location | East Gippsland Shire and Melbourne, Victoria, Australia | [3] |

| Source of Toxin | Commercially prepared pet meat (horse meat) | [5][6] |

| This compound Levels in Pet Meat | High levels detected | [5] |

| This compound Detection in Dogs | Detected in serum and liver samples of affected dogs | [5] |

Other Reported Incidents

Prior to the 2021 Victorian outbreak, other cases of this compound poisoning in dogs linked to contaminated horse and camel meat had been reported in Australia.[3] An outbreak in Alice Springs in the 1980s resulted in the death of over 30 dogs and was associated with feeding meat from horses affected by "Birdsville horse disease," a condition caused by consuming Indigofera linnaei.[8] More recently, cases have also been linked to the consumption of camel meat.[9]

| Data Point | Value | Reference |

| Alice Springs Outbreak (1980s) | >30 fatalities | [8] |

| Source of Toxin (Alice Springs) | Horse meat from animals with "Birdsville horse disease" | [8] |

| Camel Meat-Related Cases | Severe, sometimes fatal, liver disease reported | [9] |

| This compound in Camel Meat | Detected in camel meat samples | [9][10] |

Mechanism of Toxicity and Signaling Pathways

This compound's toxicity stems from its structural similarity to arginine.[1] This allows it to act as a competitive inhibitor of several enzymes that utilize arginine as a substrate, most notably arginase.[1][11] Arginase is a critical enzyme in the urea (B33335) cycle, responsible for the conversion of arginine to ornithine and urea.

By inhibiting arginase, this compound disrupts the urea cycle, leading to an accumulation of ammonia (B1221849) (hyperammonemia), which is highly neurotoxic.[1] Furthermore, the disruption of arginine metabolism can impact other vital cellular processes, including the synthesis of nitric oxide, creatine, and polyamines.[1] The liver, being the primary site of the urea cycle, is the organ most severely affected, resulting in hepatotoxicity characterized by periacinar necrosis, hemorrhage, and cholestasis.[8]

Experimental Protocols

The accurate detection and quantification of this compound in biological and food matrices are crucial for diagnosing poisoning cases and for food safety monitoring. Several analytical methods have been developed and validated for this purpose.

Sample Preparation and Extraction

This compound can be extracted from various matrices, including plant material, animal tissues (muscle, liver), serum, and pet food.

-

Plant Material: Extraction is typically performed using an acidic aqueous ethanol (B145695) solution (e.g., ethanol/0.01N HCl, 70:30 v/v).[12]

-

Animal Tissues (Muscle, Liver): Samples are homogenized in an acidic solution such as 0.1% heptafluorobutyric acid (HFBA).[13] Deproteinization is often achieved through ultrafiltration.[14]

-

Serum: Serum samples are typically deproteinized using an acidic solution (e.g., 0.01 N HCl) followed by ultrafiltration.[14]

Analytical Methodologies

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques for this compound analysis.

A rapid and reliable HPLC method involves pre-column derivatization with phenylisothiocyanate (PITC).[14]

-

Derivatization: Samples are derivatized with PITC to enhance chromatographic separation and UV detection.[14]

-

Chromatographic Separation: The derivatized this compound is separated from other amino acids on a C18 column (e.g., Pico-Tag C18).[14]

-

Detection: Detection is achieved using a UV detector at 254 nm.[14]

-

Quantification: Calibration curves are generated using this compound standards in matrix-matched extracts.[14]

LC-MS/MS offers high sensitivity and specificity for this compound analysis and is often the preferred method for complex matrices.[10][12]

-

Chromatography: Reversed-phase liquid chromatography is used to separate this compound from matrix components.

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for this compound and an isotopically labeled internal standard (e.g., D3-L-indospicine) for accurate quantification.[10][13]

-

Validation: The method should be validated for linearity, recovery, precision, and limit of quantification.[10][12]

Conclusion

This compound poisoning remains a significant concern for the health and welfare of domestic animals, particularly dogs. The bioaccumulation of this hepatotoxin in grazing animals and its subsequent entry into the pet food chain highlight the need for ongoing surveillance and risk management. This technical guide has summarized the key quantitative data from reported poisoning incidents, detailed the established experimental protocols for this compound analysis, and provided an overview of the toxicological mechanisms. For researchers and professionals in drug development, a thorough understanding of this compound's mode of action at the molecular level is essential for developing effective diagnostic tools, therapeutic interventions, and strategies to mitigate the risk of exposure in domestic animals. Further research into the specific signaling pathways disrupted by this compound and the development of rapid and field-deployable detection methods are critical areas for future investigation.

References

- 1. The Occurrence and Toxicity of this compound to Grazing Animals [mdpi.com]

- 2. animalpoisons.com.au [animalpoisons.com.au]

- 3. agriculture.vic.gov.au [agriculture.vic.gov.au]

- 4. gwic.nsw.gov.au [gwic.nsw.gov.au]

- 5. Hepatopathy in Victorian dogs consuming pet meat contaminated with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hepatopathy in Victorian dogs consuming pet meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grv.org.au [grv.org.au]

- 8. Hepatotoxicity to dogs of horse meat contaminated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of hepatotoxic this compound in Australian camel meat by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Occurrence and Toxicity of this compound to Grazing Animals - DPI eResearch Archive (eRA) [era.dpi.qld.gov.au]

- 12. ars.usda.gov [ars.usda.gov]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. Analysis of the amino acid this compound in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Indospicine Transfer Through the Food Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indospicine is a non-proteinogenic amino acid and a potent hepatotoxin naturally occurring in plants of the Indigofera genus.[1][2] These hardy, drought-resistant legumes are prevalent in tropical and subtropical regions, including northern Australia, and can be a palatable source of protein for grazing livestock.[1][2] However, the consumption of Indigofera plants leads to the accumulation of this compound in the tissues of these animals, creating a significant risk for secondary poisoning in species higher up the food chain.[1][2][3][4] This technical guide provides an in-depth analysis of this compound's transfer through the food chain, its mechanism of toxicity, and the analytical methods for its detection.

This compound Bioaccumulation and Transfer

This compound is not incorporated into proteins but exists as a free amino acid in the tissues of animals that have ingested Indigofera plants.[3][5] This allows it to accumulate to toxic levels. The toxin is persistent and can remain in the tissues for several months even after the animal is no longer consuming the plant.[1][2]

The primary pathway of this compound transfer to domestic animals is through the consumption of contaminated meat. Herbivores such as cattle, horses, and camels graze on Indigofera and act as vectors for the toxin.[1][2] Dogs are particularly susceptible to this compound poisoning and have suffered severe and often fatal liver disease after consuming contaminated horse or camel meat.[6][7][8]

Quantitative Data on this compound Accumulation

The following tables summarize the reported concentrations of this compound in various biological samples.

Table 1: this compound Concentration in Contaminated Meat

| Animal Source | Tissue | This compound Concentration (mg/kg) | Reference |

| Horse | Meat | 16 | [6] |

| Camel | Meat | Up to 3.73 | [8] |

| Camel (in situ) | Meat | > 0.05 (in 46.7% of samples) | [9][10] |

| Camel (ex situ) | Meat | > 0.05 (in 20.0% of samples) | [9][10] |

Table 2: Experimental this compound Accumulation in Dogs

| Daily Intake (mg/kg bodyweight) | Duration | Serum (mg/kg) | Muscle (mg/kg) | Liver (mg/kg) | Reference |

| 0.13 | 70 days | 3.9 | 7.9 | 17.5 | [6] |

Table 3: Experimental this compound Accumulation in Camels

| Daily Intake (µg/kg bodyweight) | Duration | Plasma | Muscle | Liver | Pancreas | Heart | Kidney | Reference |

| 337 | 32 days | Plateau reached | Accumulation observed | 3.60 ± 1.34 mg/kg | 4.86 ± 0.56 mg/kg | Accumulation observed | Accumulation observed | [11] |

Molecular Mechanism of this compound Toxicity

This compound's toxicity stems from its structural similarity to the amino acid L-arginine. This molecular mimicry allows it to interfere with key metabolic pathways that utilize arginine.

Inhibition of Arginine-Dependent Enzymes

This compound acts as a competitive inhibitor of arginase, the enzyme responsible for the conversion of arginine to ornithine and urea (B33335) in the urea cycle.[3][4][8] By blocking this enzyme, this compound disrupts the urea cycle, leading to an accumulation of ammonia, which is highly toxic to the liver.